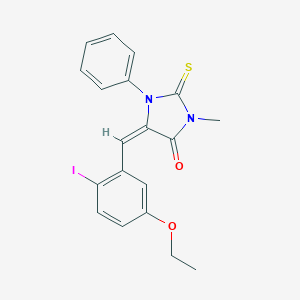![molecular formula C20H20N2O B316132 N-[2-(benzyloxy)benzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B316132.png)
N-[2-(benzyloxy)benzyl]-N-(3-pyridinylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(benzyloxy)benzyl]-N-(3-pyridinylmethyl)amine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a pyridin-3-ylmethyl group through a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzyloxy)benzyl]-N-(3-pyridinylmethyl)amine typically involves a multi-step process. One common method starts with the preparation of the benzyloxyphenyl intermediate, which is then coupled with a pyridin-3-ylmethylamine derivative. The key steps include:
Formation of Benzyloxyphenyl Intermediate: This can be achieved through the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling Reaction: The benzyloxyphenyl intermediate is then reacted with pyridin-3-ylmethylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzyloxy)benzyl]-N-(3-pyridinylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of nitro groups results in amines.
Scientific Research Applications
N-[2-(benzyloxy)benzyl]-N-(3-pyridinylmethyl)amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(benzyloxy)benzyl]-N-(3-pyridinylmethyl)amine involves its interaction with specific molecular targets. The benzyloxy and pyridinyl groups can engage in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-(benzyloxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine: Similar structure but with the pyridinyl group at the 4-position.
1-[2-(benzyloxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine: Similar structure but with the pyridinyl group at the 2-position.
Uniqueness
The unique positioning of the pyridin-3-ylmethyl group in N-[2-(benzyloxy)benzyl]-N-(3-pyridinylmethyl)amine allows for distinct interactions with molecular targets, potentially leading to different biological activities compared to its analogs.
Properties
Molecular Formula |
C20H20N2O |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[(2-phenylmethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C20H20N2O/c1-2-7-17(8-3-1)16-23-20-11-5-4-10-19(20)15-22-14-18-9-6-12-21-13-18/h1-13,22H,14-16H2 |
InChI Key |
NIAXBZLCBZKKRR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CNCC3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CNCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(4-ACETYL-5-{4-[(2,4-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B316049.png)
![2-{2-ethoxy-4-[3-(4-ethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}-N-(1-naphthyl)acetamide](/img/structure/B316052.png)
![2-{5-bromo-2-methoxy-4-[3-(4-methylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B316053.png)
![4-{(3-chloro-4,5-dimethoxyphenyl)[1-(2-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methyl}-2-(2-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B316056.png)
![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B316057.png)
![2-[4-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)-2-ETHOXYPHENOXY]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B316062.png)
![2-[4-(benzyloxy)-3,5-dichlorophenyl]-3-(2-naphthyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B316063.png)

![[4-(6-AMINO-5-CYANO-1,3-DIPHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2,3-DIBROMO-6-ETHOXYPHENOXY]METHYL CYANIDE](/img/structure/B316066.png)
![6-(3-bromo-5-chloro-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B316067.png)

![METHYL 2-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLENE]-5-(3-ETHOXY-4-HYDROXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B316069.png)


